N-benzyl-N-ethyl-2-methyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide
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Overview
Description
N-benzyl-N-ethyl-2-methyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibiotics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-ethyl-2-methyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide involves multiple steps. The process typically starts with the preparation of the benzenesulfonamide core, followed by the introduction of the N-benzyl and N-ethyl groups. The final step involves the addition of the hexahydrophthalazinyl moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and prolonged reaction times to ensure complete conversion of reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve the use of large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of catalysts and optimized reaction conditions would be essential to minimize by-products and ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-ethyl-2-methyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the compound into different derivatives with altered properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide variety of substituted sulfonamides.
Scientific Research Applications
N-benzyl-N-ethyl-2-methyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Medicine: Due to its sulfonamide group, it has potential as an antibiotic or as a lead compound for the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-benzyl-N-ethyl-2-methyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-N-ethylbenzenesulfonamide: Lacks the hexahydrophthalazinyl moiety, resulting in different chemical and biological properties.
N-ethyl-2-methylbenzenesulfonamide: Lacks both the benzyl and hexahydrophthalazinyl groups, leading to a simpler structure and different reactivity.
N-benzyl-2-methylbenzenesulfonamide: Lacks the ethyl and hexahydrophthalazinyl groups, affecting its overall properties and applications.
Uniqueness
N-benzyl-N-ethyl-2-methyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide is unique due to the presence of the hexahydrophthalazinyl moiety, which imparts specific chemical and biological properties. This structural feature allows for unique interactions with biological molecules and enhances the compound’s potential as a versatile reagent in various scientific applications.
Properties
Molecular Formula |
C25H29N3O3S |
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Molecular Weight |
451.6 g/mol |
IUPAC Name |
N-benzyl-N-ethyl-2-methyl-5-(3-methyl-4-oxo-5,6,7,8-tetrahydrophthalazin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C25H29N3O3S/c1-4-28(17-19-10-6-5-7-11-19)32(30,31)23-16-20(15-14-18(23)2)24-21-12-8-9-13-22(21)25(29)27(3)26-24/h5-7,10-11,14-16H,4,8-9,12-13,17H2,1-3H3 |
InChI Key |
FNSNIAGGIIOJHP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)C3=NN(C(=O)C4=C3CCCC4)C)C |
Origin of Product |
United States |
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